Citrate
Overview
Description
Synthesis Analysis
Citrate synthesis is initiated by the enzyme citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, marking the first step of the TCA cycle. The regulation of citrate synthase is critical for cellular metabolism. For instance, the regulation of citrate synthase by STAT3 is essential for lymphocyte growth, highlighting the enzyme's role beyond mere metabolism to include cell proliferation and growth responses (Macpherson et al., 2017).
Molecular Structure Analysis
Citrate synthase exists in two forms: type I and type II. Structural studies reveal that type II citrate synthase from Hymenobacter sp. PAMC 26554 (HyCS) undergoes significant conformational changes upon citrate binding, which is crucial for its catalytic activity. This flexibility and the interaction between specific residues highlight the enzyme's allosteric regulation mechanisms, which are vital for its function in the TCA cycle (Park et al., 2021).
Chemical Reactions and Properties
The reversibility of citrate synthase in certain thermophilic bacteria represents a significant adaptation, allowing these organisms to grow autotrophically by reversing the TCA cycle under certain conditions. This capability highlights the enzyme's flexibility in metabolic pathways, adapting to environmental changes by utilizing citrate in both its synthesis and degradation (Mall et al., 2018).
Physical Properties Analysis
Citrate's physical properties, such as its ability to chelate metals, play a role in various physiological and pathophysiological processes. Its chelating ability is critical in modulating glutamate receptors, particularly NMDA receptors in the central nervous system, indicating its regulatory function beyond metabolism (Westergaard et al., 2017).
Chemical Properties Analysis
The chemical properties of citrate, such as its involvement in redox reactions within the cell, underscore its multifaceted roles. The enzyme citrate synthase is subject to redox regulation, which is crucial for the TCA cycle's functioning and, by extension, for the cellular energy status. This regulation is especially important in plants, where mitochondrial activities must be coordinated with photosynthetic processes (Schmidtmann et al., 2014).
Scientific Research Applications
Clinical Applications and Properties of Calcium Citrate Malate : Calcium Citrate Malate is used in treating disorders in various clinical domains, including dental care to prevent tooth loss, erosion, and abrasion, in immunology as a signal for inflammation, in treating osteoarthritis, and in nephrology for managing renal stones (Balakrishnan et al., 2021).
Citrate in Cellular Energy Metabolism : Citrate plays a crucial role in cellular energy metabolism, being involved in inflammation, cancer, insulin secretion, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease. Changes in citrate levels could serve as diagnostic tools (Iacobazzi & Infantino, 2014).
Citrate in Bone Metabolism : Citrate is significant in bone metabolism, where about 90% of the body's citrate is in mineralized tissues. Its role in the pathophysiology and medical management of bone disorders is substantial (Granchi et al., 2019).
Citrate Transport and Metabolism in Mammalian Cells : Citrate, a major substrate for energy generation in cells, is produced in mitochondria and used in the Krebs cycle or released into the cytoplasm. It plays a significant role in fatty acid synthesis, especially in cancer cells (Mycielska et al., 2009).
Citrate in Uranium Biodegradation : Citrate is used as a complexing agent to mobilize uranium in soil and nuclear reactor components extraction processes. Its biodegradability is crucial for controlling residual uranium migration post-extraction (Huang et al., 1998).
Citrate in Ophthalmology : Citrate is used in ophthalmology as a therapeutic agent and diagnostic tool. It might help inhibit cataract progression, confirm glaucoma diagnosis, and improve cornea repair treatment (Michalczuk et al., 2018).
Citrate in Dairy Science : Citrate's variation with the stage of lactation in dairy cows is linked to de novo fatty acid synthesis. This relationship is independent of diet and milk yield (Garnsworthy et al., 2006).
Citrate in Anaerobic Degradation : Citrate degradation under sulfate-reducing and methanogenic conditions is important in waste management and metal processing effluents (Gámez et al., 2009).
Citrate Toxicity in Blood Transfusions : Understanding the use and toxicity of sodium citrate, a blood anticoagulant, is vital in transfusion science (Dzik & Kirkley, 1988).
Citrate in PbS Thin Films Deposition : Citrate's role in improving film quality and controlling grain size in PbS thin films deposition is significant, offering paths for future optoelectronic applications (Sengupta et al., 2016).
Iron(III) Citrate Speciation in Aqueous Solution : Understanding ferric citrate chemistry is crucial, especially for individuals with iron-overload disorders (Silva et al., 2009).
Citrate's Electrochemical Activity : The study of citrate's behavior as a complexing agent in metal deposition is relevant for understanding the stability of plating baths and properties of deposits (Berkh et al., 2011).
Future Directions
There is ongoing research into the role of citrate in various biological processes and its potential applications. For instance, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market . Future research directions should focus on controlling the crystallization process more precisely and optimizing the crystallization conditions to obtain better application in industrial practice .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O7-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155037 | |
Record name | Citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White deliquescent solid; [Merck Index] | |
Record name | Lithium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14721 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Citrate | |
CAS RN |
126-44-3 | |
Record name | Citrate(3-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITRATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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